molecular formula C7H14O2S B1587477 Ethyl 2-methyl-2-(methylthio)propionate CAS No. 49773-24-2

Ethyl 2-methyl-2-(methylthio)propionate

Cat. No.: B1587477
CAS No.: 49773-24-2
M. Wt: 162.25 g/mol
InChI Key: JLURSSXMQSLZQL-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(methylthio)propionate is a useful research compound. Its molecular formula is C7H14O2S and its molecular weight is 162.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

This compound is primarily used as a flavoring agent , suggesting that it may interact with taste receptors or olfactory receptors.

Mode of Action

As a flavoring agent, it may interact with taste or smell receptors, triggering a signal transduction pathway that leads to the perception of a specific flavor or smell

Biochemical Pathways

The biochemical pathways affected by Ethyl 2-methyl-2-(methylthio)propionate are currently unknown. Given its use as a flavoring agent, it may be involved in the gustatory and olfactory signal transduction pathways. These pathways are responsible for the perception of taste and smell, respectively .

Result of Action

As a flavoring agent, its primary effect is likely to enhance the taste or smell of food and beverage products . It may achieve this by interacting with taste or smell receptors and modulating their signal transduction pathways.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other flavors or substances could potentially affect its efficacy as a flavoring agent. Its stability could be affected by factors such as temperature, pH, and exposure to light or oxygen .

Properties

IUPAC Name

ethyl 2-methyl-2-methylsulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-5-9-6(8)7(2,3)10-4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLURSSXMQSLZQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198036
Record name Ethyl 2-methyl-2-(methylthio)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49773-24-2
Record name Ethyl 2-methyl-2-(methylthio)propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49773-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methyl-2-(methylthio)propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049773242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-methyl-2-(methylthio)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-methyl-2-(methylthio)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.331
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl 2-bromoisobutyrate (40.0 g, 0.205 mole), methanethiol (1.09 g, 0.0226 mole), potassium hydroxide (14.4 g, 0.226 mole,), ethyl alcohol (100 g), refluxed reaction mixture until peak for ethyl 2-bromoisobutyrate is no longer detectable by gas chromatography. Distill to purify.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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